molecular formula C4H7F3O3S B3050910 Propyl triflate CAS No. 29702-90-7

Propyl triflate

Cat. No.: B3050910
CAS No.: 29702-90-7
M. Wt: 192.16 g/mol
InChI Key: MJYCCJGURLWLGE-UHFFFAOYSA-N
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Description

Propyl triflate, also known as propyl trifluoromethanesulfonate, is an organic compound with the formula C3H7OSO2CF3. It belongs to the class of triflates, which are esters of trifluoromethanesulfonic acid. Triflates are known for their excellent leaving group properties, making them highly reactive in various organic reactions.

Preparation Methods

Propyl triflate can be synthesized through several methods. One common synthetic route involves the reaction of propanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields this compound as the main product .

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Propyl triflate undergoes various types of chemical reactions, primarily due to its excellent leaving group properties. Some of the common reactions include:

Scientific Research Applications

Propyl triflate has several applications in scientific research, particularly in organic chemistry. It is used as a reagent in various synthetic transformations due to its high reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of propyl triflate primarily involves its role as a leaving group in various chemical reactions. The triflate group (OSO2CF3) is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes this compound highly reactive in nucleophilic substitution and elimination reactions .

In catalytic applications, this compound can activate substrates by forming stabilized carbocations. This activation allows for the initiation of key reactions such as Friedel-Crafts alkylation and acylation .

Comparison with Similar Compounds

Propyl triflate is similar to other triflate esters such as methyl triflate and ethyl triflate. These compounds share the triflate group, which imparts similar reactivity and leaving group properties. this compound is unique in its specific applications and reactivity profile.

Similar Compounds

This compound stands out due to its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

propyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F3O3S/c1-2-3-10-11(8,9)4(5,6)7/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYCCJGURLWLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80450044
Record name propyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29702-90-7
Record name propyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80450044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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